3-Deoxyestrone

Descripción general

Descripción

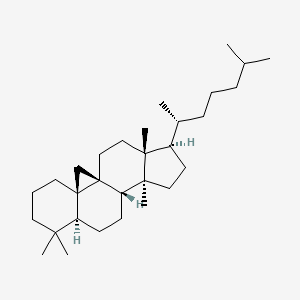

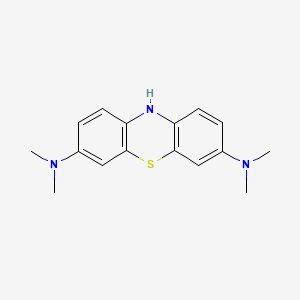

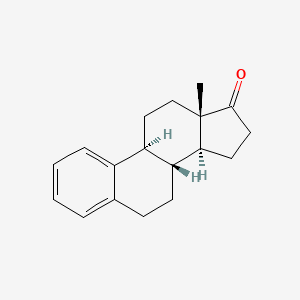

3-Deoxyestrone is a steroidal compound with the molecular formula C18H22O. It is structurally related to estrone, a naturally occurring estrogen. The compound is characterized by the absence of a hydroxyl group at the third carbon position, which differentiates it from estrone. This structural modification imparts unique chemical and biological properties to this compound.

Aplicaciones Científicas De Investigación

3-Deoxyestrone has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various steroidal compounds.

Biology: Studied for its potential effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Deoxyestrone can be synthesized from estrone through a series of chemical reactions. One common method involves the reduction of estrone using a suitable reducing agent, such as lithium aluminum hydride, to remove the hydroxyl group at the third carbon position. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxyestrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-keto derivatives using oxidizing agents like chromium trioxide.

Reduction: Further reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-Keto derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Mecanismo De Acción

The mechanism of action of 3-Deoxyestrone involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the transcription of specific genes. This leads to various physiological effects, including regulation of reproductive functions and cellular growth.

Comparación Con Compuestos Similares

Estrone: A naturally occurring estrogen with a hydroxyl group at the third carbon position.

Estradiol: Another potent estrogen with hydroxyl groups at the third and seventeenth carbon positions.

Estriol: A weaker estrogen with hydroxyl groups at the third, sixteenth, and seventeenth carbon positions.

Uniqueness of 3-Deoxyestrone: this compound is unique due to the absence of the hydroxyl group at the third carbon position, which alters its chemical reactivity and biological activity compared to other estrogens. This structural difference makes it a valuable compound for studying the role of specific functional groups in steroid chemistry and hormone action.

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHBWDKMGOIZKH-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022498 | |

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-45-2 | |

| Record name | Estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Deoxyestrone metabolized in the body?

A: Studies using rabbits as a model organism have shown that this compound undergoes extensive metabolism, primarily in the liver. A key metabolic pathway involves hydroxylation, with 2-hydroxy-3-deoxyestrone and 17α-estradiol identified as major metabolites. This metabolic process involves the cytochrome P450 enzyme system, specifically the 6β-hydroxylase and aromatic hydroxylases. Furthermore, conjugation of this compound metabolites has been observed, leading to the formation of glucuronide and sulfate conjugates, which are then excreted in the urine.

Q2: What is particularly interesting about the aromatic hydroxylation of this compound?

A: Research utilizing deuterium-labeled this compound has revealed that the aromatic hydroxylation of this compound is accompanied by a phenomenon known as the "NIH shift." This refers to the migration of a hydrogen atom (or in this case, deuterium) during the hydroxylation process. Specifically, when a deuterium atom is initially present at the 2 or 3 position of the aromatic ring, it can migrate to an adjacent position upon hydroxylation. This finding provides valuable insights into the mechanism of enzymatic aromatic hydroxylation.

Q3: How do phenobarbital and 3-methylcholanthrene influence the metabolism of this compound?

A: Pretreatment of rats with phenobarbital, a known inducer of cytochrome P450 enzymes, leads to a stimulation of 6β-hydroxylase activity in liver microsomes. Conversely, pretreatment with 3-methylcholanthrene, another cytochrome P450 inducer, selectively increases the rate of aromatic hydroxylation of this compound. These findings highlight the distinct roles of different cytochrome P450 isoforms in the metabolism of this compound and the potential for drug-drug interactions.

Q4: What analytical techniques are employed to study the metabolism of this compound?

A4: A combination of techniques has been successfully employed to characterize and quantify this compound and its metabolites. These include:

- Gas Chromatography: This method, coupled with trimethylsilylation as a pretreatment step and using a combination of SE-30 and OV-17 stationary phases, has proven effective in separating and quantifying this compound metabolites from urine samples.

- Reverse Isotope Dilution: This technique, in conjunction with chromatographic methods, allows for the identification and quantification of specific metabolites based on their unique isotopic labeling patterns.

- Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy: These techniques provide detailed structural information about the metabolites, including the position of deuterium atoms in isotope labeling studies.

Q5: What can the crystal structure of this compound tell us about its conformation?

A: X-ray crystallographic analysis of this compound has provided valuable insights into its three-dimensional structure and conformational preferences. The crystal structure reveals that the molecule crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. Analysis of the bond lengths, bond angles, and torsion angles within the molecule allows for the determination of its conformation in the solid state. This information can be further used to understand its interactions with biological targets, such as enzymes and receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.